molecular formula C9H10ClNO2S B12311953 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide

6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B12311953
M. Wt: 231.70 g/mol
InChI Key: GTXYUVKEZKYMEH-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid . The optimized reaction conditions include a molar ratio of aluminum chloride to chlorobenzene to 3-chloropropionyl chloride of 1.1:4:1, with a dropwise addition temperature of 5°C and a holding temperature of 60°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods can be scaled up for industrial purposes. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with receptors and enzymes involved in inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-indene-1-one: Similar structure but different functional groups.

    6-Chloro-5-fluoro-2,3-dihydro-1H-indene-1-one: Contains an additional fluorine atom.

    5-Bromo-6-chloro-2,3-dihydro-1H-indene-1-one: Contains a bromine atom instead of a sulfonamide group.

Uniqueness

6-Chloro-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This functional group allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds without the sulfonamide group cannot .

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide

InChI

InChI=1S/C9H10ClNO2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3H2,(H2,11,12,13)

InChI Key

GTXYUVKEZKYMEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Cl)S(=O)(=O)N

Origin of Product

United States

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